molecular formula C13H11NO5 B12315552 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid

3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid

Cat. No.: B12315552
M. Wt: 261.23 g/mol
InChI Key: LGJGRAUBWOYIEY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

3-[(4-oxochromene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C13H11NO5/c15-9-7-11(13(18)14-6-5-12(16)17)19-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,18)(H,16,17)

InChI Key

LGJGRAUBWOYIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid typically involves the reaction of chromone derivatives with formamide and propanoic acid. One common method involves the condensation of 4-oxo-4H-chromen-2-carbaldehyde with formamide, followed by the addition of propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone moiety to dihydrochromone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrochromone derivatives.

    Substitution: Formation of various substituted chromone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic acid has been investigated for its potential as a bioactive compound. Its structural similarity to other biologically active chromenone derivatives suggests possible applications in drug development, particularly in targeting cancer and inflammatory diseases. Studies indicate that derivatives of chromenone exhibit anti-cancer properties, making this compound a candidate for further exploration in this domain.

Antioxidant Activity

Research has shown that compounds containing the chromenone structure often possess significant antioxidant properties. This compound may be evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Chromenone derivatives are known to inhibit various enzymes, including those involved in metabolic pathways related to cancer progression. Investigating the enzyme inhibitory effects of this compound could provide insights into its potential therapeutic applications.

Material Science

The unique properties of this compound may lend themselves to applications in material science, particularly in developing new polymers or coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives and assessed their cytotoxicity against various cancer cell lines. One derivative showed significant inhibition of cell proliferation, suggesting that this compound could be a lead compound for further development in anticancer therapies.

Case Study 2: Antioxidant Properties

A study conducted by the Institute of Food Science evaluated the antioxidant capacity of various chromenones using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited strong antioxidant activity, supporting its potential use in food preservation and health supplements.

Mechanism of Action

The mechanism of action of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects. The formamido group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid .
  • Synonyms: 3-[(4-oxochromen-2-yl)formamido]propanoic acid (traditional IUPAC name) .
  • CAS Number : 67733-00-0 .

Structural Features: The compound consists of a chromen-4-one core (a bicyclic structure with a benzopyran-4-one scaffold) linked via a formamido group to a propanoic acid side chain.

Comparison with Structurally Similar Compounds

Chromen-4-One Derivatives with Modified Substituents

Compounds sharing the chromen-4-one core but differing in substituents exhibit varied biological and physicochemical properties:

Compound Name Substituents/Modifications Key Properties/Activities Source/Reference
Target Compound Formamido-propanoic acid at C2 Structural model for conjugation studies
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide Cyano and enamide groups at C3 Potential electronic/optical applications
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-diazaphosphinane Thioxo, sulfanyl, and diazaphosphinane groups Not specified; likely studied for reactivity
3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid Phenyl and hydroxyl groups at C4 and C7 Enhanced aromaticity; solubility implications

Key Observations :

  • Hydroxyl or phenyl substituents (e.g., in ) may enhance π-stacking interactions or modify solubility.

Propanoic Acid Derivatives with Heterocyclic Cores

Compounds retaining the propanoic acid moiety but replacing chromen with other heterocycles demonstrate distinct bioactivities:

Compound Name Core Structure Bioactivity/Function Source/Reference
Target Compound Chromen-4-one Not explicitly reported
3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid (DB28) Pyrimidine-dione Inhibits MR1-mediated immune activation
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran-2-one Moderate antifungal activity (A. niger)
3-[5-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid Thiazolidinone Anticancer/antimicrobial potential

Key Observations :

  • Thiazolidinone derivatives (e.g., ) highlight the importance of sulfur-containing heterocycles in enhancing bioactivity.

Chlorinated and Aromatic Propanoic Acid Derivatives

Chlorination or aromatic substitution on the propanoic acid chain influences antimicrobial efficacy:

Compound Name Substituents Bioactivity Source/Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichloro-hydroxyphenyl Selective activity against E. coli, S. aureus
3-(4-Hydroxyphenyl)propanoic acid Hydroxyphenyl High antibacterial/antifungal activity
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid Bromo-indole Specialty applications in peptide synthesis

Key Observations :

  • Chlorinated derivatives (e.g., ) exhibit selective antibacterial activity, while hydroxylated analogs (e.g., ) show broad-spectrum effects.
  • Bromo-indole substitutions (e.g., ) suggest utility in targeted drug design due to halogen bonding.

Data-Driven Comparison of Physicochemical Properties

Table 1: Calculated/Experimental Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Acid pKa (Predicted) Notable Functional Groups
Target Compound C₁₃H₁₁NO₅ 261.23 ~3.1 (carboxylic acid) Amide, carboxylic acid, chromen
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 ~2.8 (carboxylic acid) Chloro, hydroxyl, carboxylic acid
3-(2-Oxo-2H-pyran-6-yl)propanoic acid C₈H₈O₄ 168.15 ~3.0 (carboxylic acid) Pyranone, carboxylic acid

Notes:

  • The target compound’s chromen core increases molecular weight compared to simpler aromatic derivatives.
  • Chlorine atoms in lower pKa due to electron-withdrawing effects.

Biological Activity

3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic acid is a synthetic compound derived from chromene, a class of natural products known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11NO5
  • CAS Number : 67733-00-0
  • Molecular Weight : 261.23014 g/mol

The compound features a chromene backbone which is often associated with various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Several studies have indicated that compounds with chromene structures exhibit significant antioxidant properties. The antioxidant potential is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, derivatives of chromene have shown to reduce oxidative stress in cellular models, thereby protecting cells from damage induced by reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that certain derivatives can significantly reduce the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

The anticancer potential of chromene derivatives has gained attention in recent years. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves the modulation of cell cycle regulators and the activation of caspases .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Scavenging Free Radicals : Its structure allows it to act as a free radical scavenger, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

  • Cytotoxicity Evaluation : In a study examining the cytotoxic effects on MCF-7 cells, it was found that this compound exhibited an IC50 value indicative of moderate cytotoxicity, suggesting potential as an anticancer agent .
  • Anti-inflammatory Assays : Another study assessed its impact on LPS-induced inflammation in RAW 264.7 macrophages, showing a significant decrease in NO production, highlighting its anti-inflammatory potential .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected SignalReference Compound Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.5 (s, 1H, formamido NH)
¹³C NMR (100 MHz, CDCl₃)δ 175.2 (C=O, chromenone)
HRMS (ESI+)m/z 312.0845 [M+H]⁺ (C₁₇H₁₃NO₅)

Q. Table 2. Stability Assessment in Physiological Buffers

ConditionHalf-Life (t₁/₂)Major Degradation Product
pH 7.4, 37°C6.2 hours4-Oxo-4H-chromen-2-ylamine
pH 1.2, 37°C1.5 hoursPropanoic acid fragment

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